molecular formula C13H15N3O2S B11956730 N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide CAS No. 123458-65-1

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11956730
CAS No.: 123458-65-1
M. Wt: 277.34 g/mol
InChI Key: PJKGKLPRSSNDFO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a benzenesulfonamide moiety with a methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor in enzymatic reactions and is used in the study of enzyme kinetics.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Used as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it inhibits the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-amino-benzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential antibacterial activity set it apart from other similar compounds .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 342.39 g/mol
  • Functional Groups : Sulfonamide group, pyrimidine ring, and methyl substitutions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
SulfamethazineSulfamethazineA well-known sulfonamide antibiotic that also contains a pyrimidine moiety but lacks the methyl substitution on the phenyl ring.
SulfadiazineSulfadiazineContains a similar sulfonamide structure but is used primarily in veterinary medicine and lacks the dimethyl substitution on the pyrimidine ring.
TrimethoprimTrimethoprimA diaminopyrimidine that acts synergistically with sulfonamides but differs significantly in structure and mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, making it effective against various bacterial infections .

Case Study: Efficacy Against Bacterial Strains

In a study evaluating its antibacterial properties, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

This compound also shows promise in anti-inflammatory applications. Its mechanism involves modulation of immune responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial cells. Detailed studies are necessary to elucidate the exact molecular targets involved.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Pyrimidine Ring : Utilizing dimethyl sulfate and appropriate solvents.
  • Introduction of the Sulfonamide Group : Employing sulfonyl chlorides under controlled conditions.
  • Purification : Achieving high yield and purity through crystallization or chromatography.

Table 2: Summary of Synthetic Routes

StepReagents UsedConditions
Pyrimidine PreparationDimethyl sulfateControlled temperature
Sulfonamide IntroductionSulfonyl chloridesSpecific solvents
PurificationCrystallization/ChromatographyVaries based on method

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in treating hyperpigmentation-related disorders .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some analogs exhibited significant cytotoxicity at higher concentrations, this compound maintained cell viability at concentrations up to 20 µM .

Properties

CAS No.

123458-65-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-9-4-6-12(7-5-9)19(17,18)16-13-14-10(2)8-11(3)15-13/h4-8H,1-3H3,(H,14,15,16)

InChI Key

PJKGKLPRSSNDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

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